![molecular formula C33H18F6IrN3 B8203664 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B8203664.png)
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a useful research compound. Its molecular formula is C33H18F6IrN3 and its molecular weight is 762.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) : This compound has been found highly effective in OLEDs. For instance, it was used in OLEDs with the highest current efficiency and external quantum efficiency of 53.54 cd/A and 15.61%, respectively (Sohn et al., 2018). Additionally, high-efficiency top-emissive white-light-emitting organic devices (WOLEDs) employing this compound achieved peak external quantum and power efficiencies of 10.5 (Kanno, Sun, & Forrest, 2005).
Photocatalysis : It is also noted as an efficient photocatalyst for various organic reactions (Parker, 2019).
Electrophosphorescence : The compound is utilized in electrophosphorescent polymer light-emitting devices with significant external quantum efficiency and luminous efficiency (Cho et al., 2009). Moreover, blue-emitting iridium complexes with substituted ligands show high emission quantum yields and long luminescent lifetimes, useful in OLED devices (Orselli et al., 2007).
Detection of Explosives : AIPE-active phosphorescent iridium(III) complex impregnated test strips can detect TNT in vapor phase, solid phase, and aqueous media with detection limits in nanograms (Bejoymohandas et al., 2014).
Cancer Research : Cyclometalated iridium(III) complexes can target mitochondria and induce apoptosis in various cancer cell lines, especially those resistant to cisplatin (Xiong et al., 2016).
Enhanced Optophysical Properties : Altering ligands in iridium(III) complexes can result in improved optophysical properties, leading to highly-efficient blue emission materials (Wen et al., 2009).
Eigenschaften
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFWLGQTIKUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18F6IrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

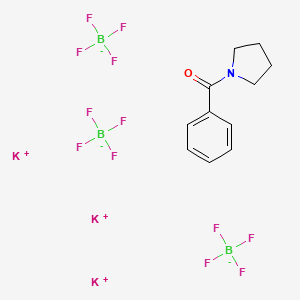
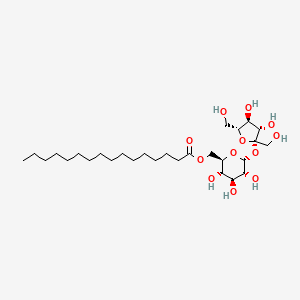
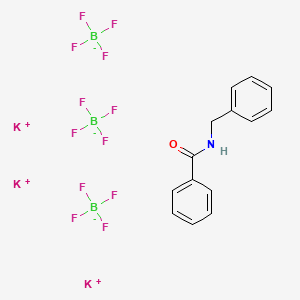
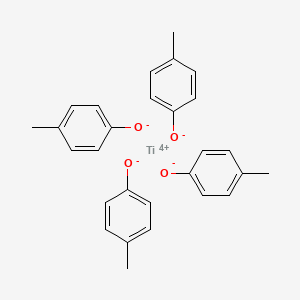
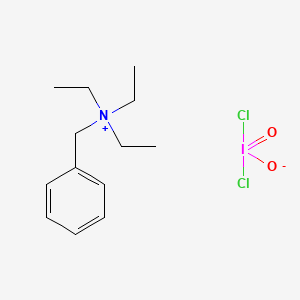

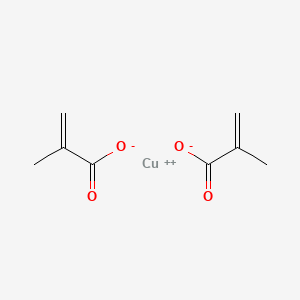
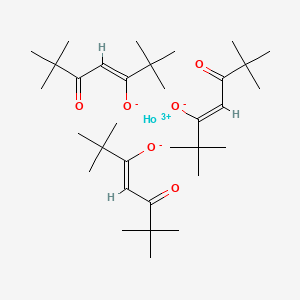
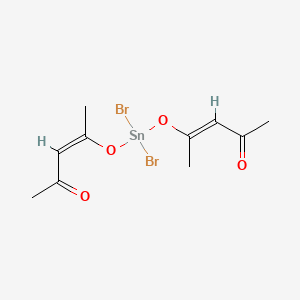
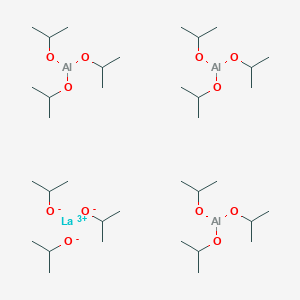

![1-(Difluoroboryl)-2-[alpha-(3,5-dimethyl-2H-pyrrole-2-ylidene)benzyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B8203662.png)
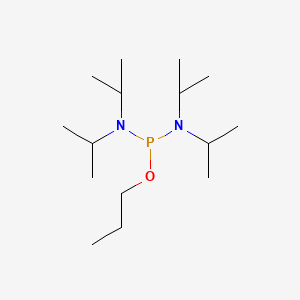
![8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8203676.png)